What is Rofecoxib-d5 and its chemical structure
What is Rofecoxib-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rofecoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, analytical applications, and its role in pharmacokinetic studies.
Introduction to Rofecoxib-d5
Rofecoxib-d5 is the stable isotope-labeled form of Rofecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). Rofecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Due to its nearly identical physicochemical properties to Rofecoxib, but with a higher mass, Rofecoxib-d5 serves as an ideal internal standard for the quantitative analysis of Rofecoxib in complex biological matrices such as plasma and serum.[1][2] Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods is crucial for obtaining accurate and precise pharmacokinetic data.
Chemical Structure and Properties
The key difference between Rofecoxib and Rofecoxib-d5 lies in the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring. The IUPAC name for Rofecoxib-d5 is 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one.[3] This specific labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled Rofecoxib in mass spectrometric analysis.
Chemical Structure of Rofecoxib:
Image Source: Wikimedia Commons
Chemical Structure of Rofecoxib-d5:
In Rofecoxib-d5, the five hydrogen atoms on the phenyl group at position 4 of the furanone ring are replaced by deuterium atoms.
Quantitative Data Summary
| Property | Rofecoxib | Rofecoxib-d5 |
| Molecular Formula | C₁₇H₁₄O₄S[4] | C₁₇H₉D₅O₄S[1] |
| Molecular Weight | 314.36 g/mol [4] | 319.39 g/mol [1] |
| Exact Mass | 314.0613 g/mol | 319.0927 g/mol [3] |
| CAS Number | 162011-90-7[4] | 544684-93-7[1] |
Experimental Protocols: Quantification of Rofecoxib in Human Plasma using Rofecoxib-d5 as an Internal Standard
The following is a representative experimental protocol for the determination of Rofecoxib concentrations in human plasma for a pharmacokinetic study, utilizing Rofecoxib-d5 as an internal standard. This method is based on common practices in bioanalytical chemistry employing LC-MS/MS.
Materials and Reagents
-
Rofecoxib analytical standard
-
Rofecoxib-d5 (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples), add 10 µL of Rofecoxib-d5 working solution (e.g., at a concentration of 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each plasma sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Rofecoxib from endogenous plasma components. For example:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rofecoxib: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 287.1
-
Rofecoxib-d5: Precursor ion (Q1) m/z 320.1 → Product ion (Q3) m/z 292.1
-
Data Analysis
The concentration of Rofecoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Rofecoxib-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rofecoxib in the study samples is then interpolated from this calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Rofecoxib and the workflow for a typical pharmacokinetic study using Rofecoxib-d5.
Caption: Workflow of a pharmacokinetic study of Rofecoxib using Rofecoxib-d5.
Caption: Simplified signaling pathway showing Rofecoxib's inhibition of COX-2.
